2-Amino-5-methylhexane

Description

The exact mass of the compound 1,4-Dimethylpentylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73708. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

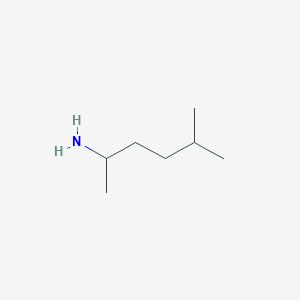

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCBXLKODYZSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885416 | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28292-43-5 | |

| Record name | 1,4-Dimethylpentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28292-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-hexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-HEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ36ZF28PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylhexane: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known by its IUPAC name 5-methylhexan-2-amine, is an organic compound classified as a primary aliphatic amine.[1][2] It is a structural isomer of the well-known stimulant 1,3-dimethylamylamine (DMAA) and has garnered attention for its own stimulant properties, which are attributed to its effects on the central nervous system.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a hexane backbone with a methyl group at the fifth carbon and an amino group at the second carbon.[2]

-

Chemical Formula: C₇H₁₇N[1]

-

IUPAC Name: 5-methylhexan-2-amine[1]

-

Synonyms: 1,4-Dimethylpentylamine, 5-Methyl-2-hexylamine, 1,4-DMAA[1][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, ammonia-like or fishy | [2] |

| Boiling Point | 128-129 °C | [1][8] |

| Melting Point | -19 °C (estimate) | [6] |

| Density | 0.760 g/mL at 20 °C | [1][8] |

| pKa | 10.98 ± 0.35 (Predicted) | [2][6] |

| Flash Point | 29.301 °C | [6] |

| Solubility | Limited solubility in water; miscible with common organic solvents like ethanol and ether. | [2] |

| LogP | 2.47010 | [6] |

Synthesis and Reactivity

Synthesis

The primary method for synthesizing this compound is through the reductive amination of 5-methyl-2-hexanone.[9] This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine.

A generalized experimental workflow for the synthesis is depicted below:

Synthesis Workflow for this compound

Reactivity

As a primary amine, this compound undergoes typical reactions of this functional group, including:

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Salt Formation: Reaction with acids to form ammonium salts.

Biological Activity and Mechanism of Action

This compound exhibits stimulant effects on the central nervous system.[3] Its mechanism of action is primarily attributed to its role as a sympathomimetic agent, where it inhibits the reuptake of the neurotransmitters dopamine and norepinephrine.[3][10] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced alertness and energy.[10]

The following diagram illustrates the proposed signaling pathway:

Signaling Pathway of this compound

Experimental Protocols

Spectroscopic Analysis

6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment). Add a small amount of an internal standard (e.g., TMS).

-

¹H NMR Spectroscopy (400 MHz):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -1 to 10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Spectroscopy (100 MHz):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 60 ppm (aliphatic region).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

6.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Expected Absorptions:

-

N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.

-

C-H stretch (alkane): Strong absorptions in the region of 2960-2850 cm⁻¹.

-

N-H bend (primary amine): Medium to strong absorption in the region of 1650-1580 cm⁻¹.

-

C-N stretch (aliphatic amine): Medium absorption in the region of 1250-1020 cm⁻¹.

-

6.1.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is typically used for this type of molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): An odd m/z value due to the presence of a nitrogen atom.

-

Alpha-Cleavage: The predominant fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen, with the loss of the largest alkyl group being favored. For this compound, this would lead to a prominent fragment from the loss of an isobutyl radical.

-

Analytical Workflow for Identification in Supplements

The following diagram outlines a typical workflow for the identification and quantification of this compound in a dietary supplement.

Analytical Workflow for this compound

Safety and Regulatory Status

This compound is classified as a flammable liquid and vapor and is reported to cause severe skin burns and eye damage.[1][11] Due to its stimulant properties and structural similarity to DMAA, its use in dietary supplements is a subject of regulatory scrutiny in many regions. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the relevant regulations in their jurisdiction.

Conclusion

This compound is an aliphatic amine with significant stimulant properties arising from its interaction with dopamine and norepinephrine transporters. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. The provided experimental protocols and workflows offer a foundational framework for researchers working with this compound. As with any biologically active substance, a thorough understanding of its properties and adherence to safety and regulatory guidelines are paramount.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound [stenutz.eu]

- 8. azooptics.com [azooptics.com]

- 9. This compound | 28292-43-5 [chemicalbook.com]

- 10. organomation.com [organomation.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Synthesis of 2-Amino-5-methylhexane via Reductive Amination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-methylhexane, a primary amine of interest in pharmaceutical and chemical research, via reductive amination of 5-methyl-2-hexanone. The document details various synthetic methodologies, including catalytic reductive amination using molecular hydrogen with earth-abundant metal catalysts and the Leuckart reaction. It offers detailed experimental protocols, comparative data on reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow to aid in laboratory-scale synthesis and process development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient route to primary, secondary, and tertiary amines from carbonyl compounds.[1] This method is particularly valuable in the pharmaceutical industry for the introduction of amine functionalities, which are prevalent in a vast array of bioactive molecules. The synthesis of this compound from 5-methyl-2-hexanone and ammonia serves as a key example of the preparation of a primary amine from a ketone.[2][3] This guide explores two primary approaches to this transformation: direct catalytic reductive amination using molecular hydrogen and the Leuckart reaction.

The direct catalytic approach involves the reaction of the ketone and ammonia in the presence of a heterogeneous catalyst and hydrogen gas.[2][4] This method is often favored for its clean reaction profiles and the potential for catalyst recycling. Recent advancements have focused on the use of non-precious, earth-abundant metals such as iron and cobalt as catalysts.[2][4][5]

The Leuckart reaction offers a classic alternative, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[6][7] This method is typically performed at elevated temperatures and circumvents the need for high-pressure hydrogenation equipment.[6][7]

This guide provides detailed experimental protocols and comparative data for these methods to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

Synthetic Methodologies

Catalytic Reductive Amination with Molecular Hydrogen (H₂)

This one-pot reaction involves the in-situ formation of an imine from 5-methyl-2-hexanone and ammonia, which is then immediately reduced to the corresponding primary amine, this compound, in the presence of a metal catalyst and hydrogen gas.[8] The use of aqueous ammonia and earth-abundant metal catalysts makes this an attractive and sustainable approach.[2][9]

Reaction Scheme:

Recent studies have demonstrated the efficacy of iron-based catalysts for the reductive amination of aliphatic ketones.[2][3] These catalysts, often supported on materials like nitrogen-doped silicon carbide, offer a cost-effective and environmentally benign option.[2]

Cobalt nanoparticles have also emerged as highly active catalysts for the synthesis of primary amines via reductive amination under mild conditions.[4][9][10] These catalysts can be generated in situ from simple cobalt salts and a reducing agent.[9]

Leuckart Reaction

The Leuckart reaction is a well-established method for the reductive amination of ketones.[6][7] It involves heating the ketone with ammonium formate, which serves as both the ammonia source and the reducing agent.[6][7] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[6]

Reaction Scheme:

-

CH₃(CH₂)₂CH(CH₃)C(=O)CH₃ + 2 HCOONH₄ --[Heat]--> CH₃(CH₂)₂CH(CH₃)CH(NHCHO)CH₃ + 2 H₂O + NH₃ + CO₂

-

CH₃(CH₂)₂CH(CH₃)CH(NHCHO)CH₃ + H₂O --[H⁺ or OH⁻]--> CH₃(CH₂)₂CH(CH₃)CH(NH₂)CH₃ + HCOOH

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of primary amines from aliphatic ketones using the methodologies described. These serve as a general guideline for the synthesis of this compound.

| Catalyst System | Substrate (0.5 mmol) | Catalyst Loading (mol%) | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Solvent | Amine Source | Yield (%) | Reference |

| Iron-based | Aliphatic Ketones | 10 | 140-150 | 65 | 20 | Water | 25% aq. NH₃ | up to 89 | [2][11] |

| Cobalt-based | Aliphatic Ketones | 1.5 | 50 | 10 | 20 | Water | 32% aq. NH₃ | up to 99 | [10] |

Table 1: Comparison of Catalytic Reductive Amination Conditions.

| Reagent | Substrate to Reagent Ratio (molar) | Temperature (°C) | Reaction Time (h) | Hydrolysis | Yield (%) | Reference |

| Ammonium Formate | 1 : 5 | 130-140 | 7 | Conc. HCl | Good | [6] |

Table 2: Typical Conditions for the Leuckart Reaction.

Experimental Protocols

General Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

5-Methyl-2-hexanone is flammable and should be handled with care.

-

Ammonia solutions are corrosive and have a strong odor.

-

High-pressure reactions should only be carried out by trained personnel using appropriate equipment.

Protocol 1: Iron-Catalyzed Reductive Amination of 5-Methyl-2-hexanone

This protocol is adapted from the general procedure for the reductive amination of aliphatic ketones using an iron-based catalyst.[2][11]

Materials:

-

5-Methyl-2-hexanone (0.5 mmol, 57.1 mg)

-

Fe/(N)SiC catalyst (10 mol% Fe, ~70 mg with 4.0 wt% Fe loading)

-

25% aqueous ammonia solution (3.5 mL)

-

Hydrogen gas (H₂)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control.

Procedure:

-

To the autoclave, add 5-methyl-2-hexanone (0.5 mmol), the Fe/(N)SiC catalyst, and the aqueous ammonia solution.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 6.5 MPa (65 bar).

-

Heat the reaction mixture to 140 °C with vigorous stirring.

-

Maintain these conditions for 20 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

To isolate the product as its hydrochloride salt, extract the organic layer with 1 M HCl (3 x 10 mL).

-

The aqueous layers containing the amine hydrochloride can be concentrated under reduced pressure.

-

To obtain the free amine, basify the aqueous layer with 1 M NaOH until pH > 10 and extract with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by distillation.

Protocol 2: Leuckart Reaction for the Synthesis of this compound

This protocol is adapted from a general procedure for the Leuckart reaction with aliphatic ketones.[6]

Materials:

-

5-Methyl-2-hexanone (0.172 mol, 19.6 g)

-

Ammonium formate (0.86 mol, 54.2 g)

-

Concentrated hydrochloric acid (36-38%)

-

Diethyl ether

-

Sodium hydroxide (solid)

-

Four-necked round-bottom flask (250 mL) equipped with a dropping funnel, thermometer, and reflux condenser.

Procedure:

-

Add ammonium formate to the four-necked flask and heat to 120 °C with stirring until it melts completely.

-

Slowly add 5-methyl-2-hexanone to the molten ammonium formate.

-

Maintain the reaction temperature at 130-140 °C for 7 hours.

-

After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 8 hours to hydrolyze the formyl intermediate.

-

After cooling to room temperature, dilute the mixture with water and filter any insoluble material.

-

Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.

-

Carefully basify the aqueous layer with solid sodium hydroxide until pH > 12, ensuring the flask is cooled in an ice bath.

-

Extract the liberated amine with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

Visualizations

Caption: Reductive amination pathway of 5-methyl-2-hexanone.

Caption: General experimental workflow for synthesis.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. d-nb.info [d-nb.info]

- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination using cobalt-based nanoparticles for synthesis of amines | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Catalytic Hydrogenation Pathways for 2-Amino-5-methylhexane Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary catalytic hydrogenation pathways for the synthesis of 2-Amino-5-methylhexane (CAS: 28292-43-5), a key aliphatic amine intermediate. The document outlines two principal synthetic routes: the direct reductive amination of 5-methyl-2-hexanone and the catalytic hydrogenation of 5-methyl-2-hexanone oxime. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are provided to support research and development in chemical synthesis and drug discovery.

Introduction

This compound, also known as 1,4-dimethylpentylamine, is a primary amine with applications as a chemical intermediate in the synthesis of various organic compounds. Catalytic hydrogenation represents a robust and scalable method for its production, offering high yields and selectivity under controlled conditions. This guide focuses on two prominent catalytic hydrogenation strategies, providing a comparative analysis to inform process development and optimization.

Core Synthetic Pathways

The production of this compound via catalytic hydrogenation primarily proceeds through two distinct pathways:

-

Direct Reductive Amination of 5-Methyl-2-hexanone: This one-pot reaction involves the direct reaction of 5-methyl-2-hexanone with ammonia in the presence of a catalyst and hydrogen gas. The process is advantageous for its atom economy and streamlined workflow.

-

Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime: This two-step pathway first involves the synthesis of 5-methyl-2-hexanone oxime from the corresponding ketone, followed by the catalytic hydrogenation of the oxime to the target primary amine. This method can offer high selectivity to the primary amine.

The logical relationship between the starting material and the final product through these two pathways is illustrated below.

Quantitative Data Summary

The following tables summarize the quantitative data for the two primary catalytic hydrogenation pathways for the production of this compound.

| Pathway | Starting Material | Catalyst | Key Reagents | Reaction Conditions | Yield (%) | Selectivity |

| Direct Reductive Amination | 5-Methyl-2-hexanone | Raney Nickel | Ammonia, Hydrogen | 90°C, 1200 psi | High (expected >90%) | High for primary amine |

| Catalytic Hydrogenation of Oxime | 5-Methyl-2-hexanone Oxime | Raney Nickel | 2-Propanol, KOH | Reflux | 83 (for 2-octanamine) | High for primary amine |

Table 1: Comparative data for the synthesis of this compound.

Experimental Protocols

Pathway 1: Direct Reductive Amination of 5-Methyl-2-hexanone

This protocol is adapted from a general procedure for the reductive amination of ketones.

Experimental Workflow:

Methodology:

-

Charging the Reactor: A high-pressure autoclave is charged with 5-methyl-2-hexanone, an aqueous solution of an ammonium salt of an organic acid (e.g., ammonium acetate), and a Raney nickel catalyst. The use of an ammonium salt of an organic acid has been shown to promote high yields of the primary amine.

-

Reaction Conditions: The autoclave is sealed and heated to approximately 90°C. Hydrogen gas is then introduced to a pressure of 500 to 2000 pounds per square inch (psi), with good results observed around 1200 psi.

-

Reaction Progression: The reaction mixture is agitated, and the progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Product Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting amine can be separated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried and the product is purified by distillation.

Pathway 2: Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime

This pathway involves two distinct experimental procedures: the synthesis of the oxime intermediate and its subsequent hydrogenation.

2.1. Synthesis of 5-Methyl-2-hexanone Oxime

Experimental Workflow:

Methodology:

-

Reagent Preparation: Hydroxylamine hydrochloride and sodium acetate are dissolved in water.

-

Reaction: 5-Methyl-2-hexanone is added to the aqueous solution of hydroxylamine. The mixture is stirred vigorously at room temperature for approximately 24 hours.

-

Extraction: The reaction mixture is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield 5-methyl-2-hexanone oxime.

2.2. Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime to this compound

This protocol is based on a procedure for the reduction of a similar ketoxime (2-octanone oxime) to its corresponding primary amine.[1][2]

Experimental Workflow:

Methodology:

-

Catalyst and Reagent Preparation: A flask is charged with Raney Nickel, 2-propanol, and a 2% solution of potassium hydroxide (KOH) in 2-propanol. The presence of a base like KOH is crucial for selectively producing the primary amine.[1]

-

Reaction Initiation: The mixture is heated to reflux. A solution of 5-methyl-2-hexanone oxime in 2-propanol is then added dropwise to the refluxing mixture.

-

Reaction Monitoring: The reaction is monitored for completion, which for a similar substrate, 2-octanone oxime, was achieved within 60 minutes.[1]

-

Work-up and Isolation: The reaction mixture is cooled and the Raney Nickel is removed by filtration. The filtrate is acidified with aqueous HCl, and the solvent is removed under reduced pressure. The resulting ammonium salt is then treated with a strong base (e.g., NaOH) and the liberated primary amine is extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated to yield this compound.

Conclusion

Both direct reductive amination of 5-methyl-2-hexanone and the catalytic hydrogenation of its oxime derivative are viable and effective pathways for the synthesis of this compound. The direct route offers a more streamlined, one-pot process, while the two-step oxime pathway can provide high selectivity to the desired primary amine. The choice of pathway will depend on specific process requirements, including desired purity, available equipment, and economic considerations. The provided protocols and data serve as a foundational guide for the development and optimization of these synthetic routes in a research and industrial setting.

References

An In-depth Technical Guide to 2-Amino-5-methylhexane (CAS 28292-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylhexane (CAS number: 28292-43-5), an aliphatic amine with significant interest in pharmaceutical and research applications. Also known as 1,4-Dimethylpentylamine (1,4-DMAA) or 5-methylhexan-2-amine, this compound is a structural analogue of other stimulants and acts as an indirect sympathomimetic agent.[1][2] This document details its chemical and physical properties, outlines common synthesis methodologies, and explores its biological activity, including its mechanism of action and toxicological profile. Detailed experimental workflows, where available, and representative analytical techniques are also discussed. All quantitative data is summarized in structured tables for clarity, and key biological and experimental processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is a branched-chain aliphatic amine, and its structure influences its physical and chemical characteristics, as well as its biological interactions.[4]

| Property | Value | Reference(s) |

| CAS Number | 28292-43-5 | [4] |

| IUPAC Name | 5-methylhexan-2-amine | [4] |

| Synonyms | 1,4-Dimethylpentylamine, 5-Methyl-2-hexylamine, 1,4-DMAA | [1][4] |

| Molecular Formula | C₇H₁₇N | [4] |

| Molecular Weight | 115.22 g/mol | [4] |

| Boiling Point | 128-129 °C | [4] |

| Density | 0.760 g/mL at 20 °C | [4] |

| Flash Point | 28 °C | [5] |

| pKa | 10.98 ± 0.35 (Predicted) | [3] |

| Solubility | Limited solubility in water; miscible with common organic solvents. | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild, ammonia-like or fishy | [3] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Reductive Amination of 5-Methyl-2-hexanone

A common and versatile method for synthesizing this compound is the reductive amination of 5-methyl-2-hexanone.[6] This reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: 5-Methyl-2-hexanone is reacted with a source of ammonia (e.g., ammonium acetate) or a primary amine in a suitable solvent. The reaction is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reducing agents are selective for the imine over the ketone.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield this compound.

Catalytic Hydrogenation of 5-Methyl-2-nitrohexane

Another efficient method involves the catalytic hydrogenation of 5-methyl-2-nitrohexane.[7] This process offers high yields and purity.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Reaction Setup: 5-Methyl-2-nitrohexane is dissolved in a suitable solvent, such as ethanol or methanol, in a pressure-resistant reaction vessel. A catalyst, typically palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The vessel is purged and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until the reaction is complete, which is often monitored by the cessation of hydrogen uptake.

-

Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be further purified by distillation.

Other Synthetic Methods

Other reported methods for the synthesis of this compound include the alkylation of ammonia and transamination reactions.[4]

Biological Activity and Mechanism of Action

This compound is recognized as a stimulant of the central nervous system.[1] Its biological effects are primarily attributed to its action as an indirect sympathomimetic agent.[1]

Sympathomimetic Activity

As a sympathomimetic, this compound mimics the effects of the sympathetic nervous system activation. It is believed to act as a catecholamine releasing agent, increasing the synaptic levels of neurotransmitters such as dopamine and norepinephrine.[1][8] This leads to increased alertness, energy, and focus.[9]

Signaling Pathway

The proposed mechanism of action involves the interaction of this compound with neurotransmitter transporters. By promoting the release of catecholamines from presynaptic nerve terminals, it enhances signaling at adrenergic and dopaminergic receptors.

Analytical Characterization

The characterization and quantification of this compound are crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra would show characteristic signals for the different protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, particularly the N-H stretching and bending vibrations of the primary amine group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For primary amines like this compound, alpha-cleavage is a common fragmentation pathway.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of this compound.

Experimental Protocol: General HPLC Method

-

Sample Preparation: A known amount of the sample is dissolved in a suitable solvent, typically the mobile phase, to a specific concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is often used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher sensitivity and selectivity, mass spectrometric detection (LC-MS) can be used.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Toxicology and Safety

The safety profile of this compound is an area of active interest due to its stimulant properties and its presence in some dietary supplements.

| Toxicological Data | Value | Species | Route | Reference(s) |

| LD₅₀ | 90 mg/kg | Mouse | Intraperitoneal | [5] |

Hazard Statements:

Due to its corrosive and flammable nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile aliphatic amine with established synthetic routes and known biological activity as a sympathomimetic stimulant. Its characterization relies on standard analytical techniques, and its handling requires adherence to safety protocols due to its hazardous properties. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing key technical information to support further investigation and application in drug development and scientific research. It is important to note that while structurally similar to other compounds found in dietary supplements, the safety and efficacy of this compound in humans are not well-established, and it is not approved as a pharmaceutical drug.[1]

References

- 1. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMHA (octodrine) in dietary supplement products [opss.org]

- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacology of Sympathomimetics | Pharmacology Mentor [pharmacologymentor.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Amino-5-methylhexane: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methylhexane (IUPAC name: 5-methylhexan-2-amine), a primary aliphatic amine with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Due to the limited availability of experimentally derived public data for this specific compound, the following spectroscopic information is a prediction based on the well-established principles of spectroscopy and data from analogous aliphatic amines. These predicted values serve as a robust reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The structural formula of this compound is:

The predicted spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 3.1 | Multiplet | 1H | H-2 |

| ~1.5 - 1.7 | Multiplet | 1H | H-5 |

| ~1.2 - 1.4 | Multiplet | 4H | H-3, H-4 |

| ~1.1 - 1.2 | Doublet | 3H | C1-H3 |

| ~0.8 - 0.9 | Doublet | 6H | C6-H3, C5-CH3 |

| ~1.0 - 2.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~45 - 55 | C-2 |

| ~40 - 45 | C-4 |

| ~28 - 35 | C-5 |

| ~22 - 28 | C-3 |

| ~22 - 25 | C-1 |

| ~22 - 25 | C-6, C5-CH3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |

| ~2960 - 2850 | Strong | C-H Stretch (aliphatic) |

| ~1650 - 1580 | Medium | N-H Bend (scissoring) |

| ~1470 - 1450 | Medium | C-H Bend (scissoring) |

| ~1380 - 1365 | Medium | C-H Bend (rocking) |

| ~1250 - 1020 | Medium to Weak | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₃]⁺ |

| 44 | Very High (Base Peak) | [CH₃CHNH₂]⁺ (α-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed with appropriate Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of this compound would be placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via direct injection or a gas chromatography (GC) inlet. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 10 to 200.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Physical properties of 1,4-Dimethylpentylamine

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylpentylamine (5-methylhexan-2-amine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dimethylpentylamine (1,4-DMAA), systematically known as 5-methylhexan-2-amine, is an aliphatic amine that has garnered attention for its stimulant properties. Structurally related to other sympathomimetic amines, a thorough understanding of its physical and chemical properties is essential for researchers in pharmacology and drug development. This guide provides a comprehensive overview of the key physicochemical data for 1,4-Dimethylpentylamine, detailed experimental methodologies for its synthesis and property determination, and a visualization of its proposed mechanism of action. All identifiers and data presented herein pertain to CAS Number 28292-43-5 .

Chemical Identification and Physical Properties

Accurate identification of 1,4-Dimethylpentylamine is critical, as it is often confused with its isomer, 1,3-dimethylamylamine (1,3-DMAA). The definitive identifiers and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 5-methylhexan-2-amine |

| Synonyms | 1,4-Dimethylpentylamine, 1,4-DMAA, 2-Amino-5-methylhexane, 5-Methyl-2-hexylamine |

| CAS Number | 28292-43-5 |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Canonical SMILES | CC(C)CCC(C)N |

| InChI Key | IZCBXLKODYZSDJ-UHFFFAOYSA-N |

Table 2.1: Physicochemical Properties of 1,4-Dimethylpentylamine

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 128-129 °C (at 760 mmHg) | [1] |

| Melting Point | -19 °C (estimate) | [1] |

| Density | 0.760 g/mL (at 20 °C) | [1] |

| Flash Point | 28 °C | [1] |

| Vapor Pressure | 8.02 mmHg (at 25 °C) | [1] |

| Refractive Index | n20/D 1.416 | [1] |

| pKa | 10.98 ± 0.35 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [2][3] |

| LogP (Octanol/Water) | 1.770 (Calculated) | [4] |

Experimental Protocols

Synthesis via Leuckart Reaction (Representative Protocol)

Materials:

-

5-methyl-2-hexanone (1 mole equivalent)

-

Ammonium formate (5 mole equivalents)

-

Concentrated Hydrochloric Acid (36-38%)

-

15% Sodium Hydroxide solution

-

Diethyl ether

-

Anhydrous calcium chloride

-

Four-necked flask, dropping funnel, thermometer, water segregator, condenser, and heating mantle.

Procedure:

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a water segregator with a condenser, add ammonium formate (0.86 mol).

-

Heat the flask with stirring to 120 °C to melt the ammonium formate.

-

Once the ammonium formate is completely melted, add 5-methyl-2-hexanone (0.172 mol) dropwise from the dropping funnel.

-

Maintain the reaction temperature at 130-140 °C for seven hours. Any ketone that distills into the segregator should be returned to the flask periodically.

-

After seven hours, allow the mixture to cool slightly. To hydrolyze the intermediate formyl derivative, add 110 mL of concentrated hydrochloric acid to the reaction mixture.

-

Reflux the mixture for eight hours.

-

After cooling overnight, dilute the mixture with 100 mL of water and filter any foreign matter.

-

Extract the filtrate with 50 mL of diethyl ether to remove any unreacted ketone and other water-insoluble material.

-

Make the aqueous layer alkaline (pH 9-10) by slowly adding a 15% sodium hydroxide solution while cooling the flask in an ice bath.

-

Extract the liberated amine with diethyl ether three times (80 mL, 50 mL, 30 mL).

-

Combine the ether extracts and dry over anhydrous calcium chloride.

-

Filter to remove the drying agent, and remove the ether by distillation under reduced pressure.

-

The residue can be further purified by fractional distillation to yield pure 5-methylhexan-2-amine.

References

- 1. Cas 28292-43-5,this compound | lookchem [lookchem.com]

- 2. 28292-43-5(this compound) | Kuujia.com [kuujia.com]

- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hexanamine, 5-methyl- (CAS 28292-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stimulant Mechanism of Action of 2-Amino-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-amino-5-methylhexane (also known as 1,4-dimethylamylamine or 1,4-DMAA) as a central nervous system stimulant. Due to the limited availability of detailed pharmacological data for this compound, this guide extensively references the well-characterized pharmacology of its structural isomer, 1,3-dimethylamylamine (1,3-DMAA or methylhexanamine), to infer its likely mechanisms. The primary mode of action is attributed to its function as a monoamine releasing agent, with a principal affinity for norepinephrine and dopamine transporters. This document details its interaction with these transporters, summarizes the available quantitative data on transporter inhibition, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic aliphatic amine that has been identified in various dietary supplements marketed for weight loss and athletic performance enhancement.[1] Structurally similar to amphetamine and its more widely studied isomer, 1,3-dimethylamylamine (1,3-DMAA), this compound is presumed to exert its stimulant effects through the modulation of monoaminergic neurotransmission.[2][3] This guide synthesizes the available scientific literature to provide a detailed understanding of its pharmacological profile for research and drug development purposes.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary stimulant effect of this compound is believed to be mediated by its interaction with presynaptic monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] It is classified as a monoamine releasing agent, which means it not only blocks the reuptake of these neurotransmitters but also promotes their release from the presynaptic neuron into the synaptic cleft.[2]

This action is achieved through a process of competitive inhibition and substrate-like activity. This compound is transported into the presynaptic neuron by NET and DAT.[2] Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytoplasmic concentrations. This, in turn, causes the transporters to reverse their direction of transport, releasing the monoamines into the synapse.[2][4] This surge in synaptic norepinephrine and dopamine leads to the characteristic sympathomimetic and psychostimulant effects.

Notably, the mechanism of action for the related compound 1,3-DMAA appears to be independent of the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many amphetamine-like stimulants.[5]

Quantitative Pharmacological Data

The majority of available quantitative data pertains to 1,3-dimethylamylamine (1,3-DMAA). Given its structural similarity to this compound, these data provide a valuable, albeit indirect, indication of the latter's potency.

| Compound | Transporter | Assay Type | IC50 (µM) | Reference |

| 1,3-Dimethylamylamine (1,3-DMAA) | NET | Uptake Inhibition | 0.41 | [2] |

| 1,3-Dimethylamylamine (1,3-DMAA) | DAT | Uptake Inhibition | 29.4 | [2] |

| d-Amphetamine | NET | Uptake Inhibition | 0.09 | [6] |

| d-Amphetamine | DAT | Uptake Inhibition | 1.3 | [6] |

Signaling Pathways

The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. While the complete pathway is not fully elucidated, it is known that protein kinases play a crucial role in the regulation of transporter function and trafficking in response to stimulant drugs.[4][7][8] Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) have been implicated in the modulation of DAT activity and its internalization (endocytosis).[8][9]

Caption: Proposed signaling pathway for this compound at the dopaminergic synapse.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on dopamine and norepinephrine transporters expressed in a cell line.

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Cell Plating: Cells are seeded into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

-

Assay Procedure:

-

Wash the cell monolayer with KRH buffer.

-

Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

-

Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for monoamine transporters.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for DAT, rat hippocampus for NET) or cultured cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]mazindol for DAT, [3H]nisoxetine for NET), and varying concentrations of this compound.

-

For determination of non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET) is used in a set of wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The stimulant properties of this compound are primarily attributable to its action as a monoamine releasing agent, with a pronounced effect on norepinephrine and dopamine systems. Its mechanism is analogous to that of its well-studied isomer, 1,3-DMAA, involving competitive inhibition and substrate-like activity at NET and DAT. This leads to an increase in synaptic concentrations of these neurotransmitters, resulting in the observed stimulant effects. Further research is warranted to fully characterize the specific quantitative pharmacology of this compound and to elucidate the precise downstream signaling cascades involved in its action. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. Steps Involved in Chemical Neurotransmission [webhome.auburn.edu]

- 2. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

Theoretical and Computational Insights into 2-Amino-5-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylpentylamine (1,4-DMAA), is a stimulant of the alkylamine class.[1] It is structurally related to other sympathomimetic amines, such as 1,3-dimethylamylamine (1,3-DMAA).[1] While it has been identified in some dietary supplements, it has not been developed as a pharmaceutical drug.[1] This technical guide provides an in-depth overview of the theoretical and computational approaches to studying this compound, alongside relevant experimental considerations. Due to a scarcity of direct research on this compound, this guide draws upon data from its close structural analog, 1,3-DMAA, to infer potential mechanisms and properties, providing a foundational framework for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 5-methylhexan-2-amine | [1] |

| Synonyms | 1,4-Dimethylpentylamine, 1,4-DMAA | [1] |

| CAS Number | 28292-43-5 | [2] |

| Molecular Formula | C₇H₁₇N | [2] |

| Molecular Weight | 115.22 g/mol | [2] |

| Boiling Point | 128-129 °C | [2] |

| Density | 0.760 g/mL at 20 °C | [2] |

| pKa | 10.98 ± 0.35 (Predicted) | [2] |

Theoretical and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the molecular properties of compounds like this compound. A typical DFT study would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to confirm the optimized structure is a true minimum on the potential energy surface and to aid in experimental spectral assignments.

-

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

A study on a related compound, dimethylamylamine (DMAA), utilized the B3LYP Density Functional Theory method to analyze its interaction with functional monomers, demonstrating the applicability of these computational approaches.[3]

Molecular Docking and Molecular Dynamics

Given that this compound is a stimulant, its primary biological targets are likely neurotransmitter transporters. Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of this compound to these transporters. For instance, a detailed study on 1,3-DMAA used docking and MD simulations to reveal its binding to the S1 substrate binding site of the dopamine transporter (DAT).[4] This suggests a similar mechanism may be at play for this compound.

The general workflow for such a computational investigation is depicted below.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to other sympathomimetic amines, this compound is presumed to act as a catecholamine releasing agent.[1] This mechanism is primarily mediated through its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The proposed mechanism, extrapolated from studies on 1,3-DMAA, involves the following steps:

-

Binding to the Transporter: this compound binds to the substrate binding site of the dopamine transporter.[4]

-

Conformational Change: This binding induces a conformational change in the transporter protein.[4]

-

Transporter-Mediated Efflux: Instead of being transported into the neuron, this compound promotes the reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.

-

Increased Synaptic Dopamine: The increased concentration of dopamine in the synapse leads to enhanced stimulation of postsynaptic dopamine receptors, resulting in the stimulant effects observed.

The following diagram illustrates this proposed signaling pathway at a dopaminergic synapse.

Experimental Protocols

Synthesis

This compound can be synthesized from 5-methyl-2-hexanone. A common method for this transformation is reductive amination.

General Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-hexanone and a suitable ammonium salt (e.g., ammonium acetate) in a solvent such as methanol or ethanol.

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding a dilute acid (e.g., 1M HCl). Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Another potential route is through catalytic hydrogenation of 5-methyl-2-hexanone in the presence of ammonia and a catalyst.[5]

Pharmacological Evaluation

To assess the stimulant properties and mechanism of action of this compound, a combination of in vitro and in vivo assays can be employed.

In Vitro Neurotransmitter Uptake/Release Assay:

-

Cell Culture: Use cell lines expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

-

Uptake Assay: Pre-incubate the cells with varying concentrations of this compound. Add a radiolabeled substrate (e.g., [³H]dopamine) and incubate for a short period. Measure the amount of radioactivity taken up by the cells to determine the inhibitory effect of the compound on neurotransmitter uptake.

-

Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with varying concentrations of this compound. Measure the amount of radioactivity released into the medium to quantify its ability to induce neurotransmitter efflux.

In Vivo Behavioral Assessment (Rodent Model):

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Locomotor Activity: Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system. An increase in locomotor activity is indicative of a stimulant effect.

-

Microdialysis: For a more detailed mechanistic study, implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens). After drug administration, collect dialysate samples and measure the extracellular concentrations of dopamine and norepinephrine using HPLC with electrochemical detection.

The following diagram outlines a general workflow for the pharmacological screening of a novel stimulant.

Data Summary

The following tables summarize hypothetical computational data for this compound and experimental data for the related compound 1,3-DMAA, which can serve as a reference for future studies.

Table 2: Representative Predicted Molecular Descriptors for this compound (Hypothetical)

Disclaimer: These values are for illustrative purposes and would need to be confirmed by dedicated computational studies.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | N | - | ~1.47 Å |

| C5 | C6 | - | ~1.54 Å | |

| Bond Angle | C1 | C2 | C3 | ~112° |

| C2 | N | H | ~109° | |

| Dihedral Angle | C1 | C2 | C3 | C4 |

Table 3: Pharmacokinetic and Physiological Data for 1,3-Dimethylamylamine (1,3-DMAA)

Note: This data is for the structural isomer 1,3-DMAA and is provided for comparative purposes. A 25 mg oral dose was administered to human subjects.[6]

| Parameter | Mean Value (± SD) |

| Terminal Half-life | 8.45 ± 1.9 hours |

| Oral Volume of Distribution | 236 ± 38 L |

| Oral Clearance | 20.02 ± 5 L∙hr⁻¹ |

| Peak Plasma Concentration | ~70 ng∙mL⁻¹ |

| Time to Peak Concentration | 3–5 hours |

| Effect on Heart Rate | Largely unaffected |

| Effect on Blood Pressure | Largely unaffected |

Conclusion

This compound presents an interesting subject for theoretical and computational investigation. While direct experimental and computational data are limited, the extensive research on its structural analogs provides a solid foundation for predicting its properties and mechanism of action. Future studies employing DFT, molecular docking, and molecular dynamics, in conjunction with targeted experimental protocols, will be crucial in fully characterizing the molecular and pharmacological profile of this stimulant. This guide serves as a comprehensive resource to direct and inform such future research endeavors.

References

- 1. 1,4-Dimethylamylamine - Wikipedia [en.wikipedia.org]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-methylhexane: From Discovery to Modern-Day Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-methylhexane, also known as 1,4-dimethylpentylamine (1,4-DMAA). It covers the historical context of its discovery, detailed synthesis methodologies, its mechanism of action as a central nervous system stimulant, and the analytical techniques used for its detection. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic aliphatic amine that has garnered attention for its stimulant properties. Structurally similar to other sympathomimetic amines like 1,3-dimethylamylamine (DMAA), it has been identified in various dietary and pre-workout supplements, often without being explicitly listed on the label.[1][2][3] Its presence in such products has raised safety concerns and regulatory scrutiny due to its pharmacological effects. This guide aims to consolidate the available scientific information on this compound to support further research and informed decision-making in the scientific and drug development communities.

Discovery and History

The first synthesis of this compound is reported to have occurred in the mid-20th century during broader explorations of substituted alkylamines for potential pharmaceutical applications.[4] However, unlike its more well-known analogue, methylhexanamine (1,3-DMAA), which was developed by Eli Lilly and Company and marketed as a nasal decongestant in 1948, this compound has never been approved for use as a pharmaceutical drug.[5][6]

Its more recent history is intertwined with the dietary supplement industry. Following the ban of ephedrine and the increased regulation of DMAA, novel stimulants, including this compound, began to appear in sports and weight-loss supplements.[7] It has often been misleadingly marketed under names like "2-aminoisoheptane" or as a natural constituent of plants like Aconitum kusnezoffii, though there is no scientific evidence to support its natural origin in these sources.[1][2][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is moderately volatile and has limited solubility in water but is miscible with common organic solvents.[4]

| Property | Value | Reference(s) |

| IUPAC Name | 5-methylhexan-2-amine | [5] |

| Other Names | 1,4-Dimethylpentylamine, 1,4-DMAA | [5] |

| CAS Number | 28292-43-5 | [5] |

| Molecular Formula | C₇H₁₇N | [5] |

| Molar Mass | 115.22 g/mol | [5] |

| Boiling Point | 128-129 °C | [8] |

| Density | 0.760 g/mL at 20 °C | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the amination of a corresponding ketone or nitroalkane.

Reductive Amination of 5-Methyl-2-hexanone

This is a common and versatile method for synthesizing amines.[5][9][10] The process involves the reaction of 5-methyl-2-hexanone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine product.

-

Materials: 5-methyl-2-hexanone, ammonia (or an ammonium salt), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).[11]

-

Procedure (One-Pot):

-

Dissolve 5-methyl-2-hexanone and the ammonia source in the chosen solvent.

-

Add a mild acidic catalyst (e.g., acetic acid) to facilitate imine formation (optimal pH is around 5).[10]

-

Introduce the reducing agent to the reaction mixture. If using NaBH₃CN or NaBH(OAc)₃, the reaction can often be carried out as a one-pot procedure.[5]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up the reaction by quenching any remaining reducing agent, followed by extraction and purification of the product, typically through distillation or column chromatography.

-

Figure 1: Reductive amination of 5-methyl-2-hexanone.

Catalytic Hydrogenation of 5-Methyl-2-nitrohexane

This method provides a high-yield pathway to the desired amine through the reduction of a nitroalkane precursor.[12]

-

Materials: 5-methyl-2-nitrohexane, a catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel), a hydrogen source (hydrogen gas), and a solvent (e.g., ethanol or methanol).[12]

-

Procedure:

-

Dissolve 5-methyl-2-nitrohexane in the solvent in a suitable hydrogenation vessel.

-

Add the catalyst to the solution.

-

Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques.

-

Upon completion, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

-

Figure 2: Catalytic hydrogenation of 5-methyl-2-nitrohexane.

Mechanism of Action and Signaling Pathways

This compound acts as a sympathomimetic agent, primarily affecting the central nervous system. Its stimulant effects are attributed to its ability to inhibit the reuptake of key neurotransmitters, namely dopamine and norepinephrine.[13] This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

Inhibition of Dopamine and Norepinephrine Transporters

The primary molecular targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[13] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This leads to prolonged and amplified signaling at postsynaptic receptors.

Figure 3: Mechanism of action of this compound at the synapse.

Experimental Protocols for Pharmacological Characterization

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of this compound in inhibiting DAT and NET.[14]

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Materials:

-

Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Figure 4: Experimental workflow for the in vitro transporter uptake assay.

Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices, such as dietary supplements and biological fluids, are crucial for regulatory and research purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.[15][16]

-

Sample Preparation:

-

Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.

-

Centrifuge the sample and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-